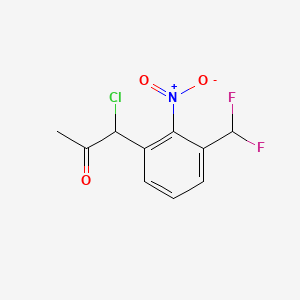

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one

Description

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group at position 1 and a 3-(difluoromethyl)-2-nitrophenyl moiety at the same carbon. Its structural uniqueness arises from the combination of electron-withdrawing groups (nitro and difluoromethyl) on the aromatic ring, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C10H8ClF2NO3 |

|---|---|

Molecular Weight |

263.62 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethyl)-2-nitrophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF2NO3/c1-5(15)8(11)6-3-2-4-7(10(12)13)9(6)14(16)17/h2-4,8,10H,1H3 |

InChI Key |

YNOAZRZIFVKJIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)C(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents under specific conditions.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include:

Key Observations :

- Electron-withdrawing vs. Electron-donating groups: The nitro (NO₂) and difluoromethyl (CF₂H) groups in the target compound enhance electrophilicity at the ketone carbon compared to analogs with methoxy (OCH₃) or hydroxyl (OH) groups .

- Steric and electronic effects : The ortho-nitro group introduces steric hindrance and meta-directing effects, which may alter reaction pathways (e.g., nucleophilic substitution) compared to para-substituted analogs .

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from related structures:

Notes:

- The nitro group may reduce thermal stability due to its electron-withdrawing nature .

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one, with the CAS number 1804170-46-4, is a synthetic organic compound notable for its unique structural features, including a chloro group, a difluoromethyl group, and a nitrophenyl moiety. This compound's biological activity has garnered interest in medicinal chemistry and materials science due to its potential therapeutic applications.

- Molecular Formula : C10H8ClF2NO3

- Molecular Weight : 263.63 g/mol

- IUPAC Name : this compound

-

Structure :

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Chlorination of Precursor Compounds : The introduction of the chloro group is often achieved through chlorination reactions.

- Substitution Reactions : The difluoromethyl and nitrophenyl groups are introduced via nucleophilic substitution reactions.

- Purification Techniques : Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the product with high purity.

Research indicates that this compound exhibits significant biological activity through its interactions with various biomolecules. The compound may function as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

- Inhibition of enzyme activity.

- Disruption of cellular processes.

- Potential cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .

- Enzyme Inhibition : Another investigation revealed that this compound inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Drug Development : The compound's unique structure has prompted research into its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one | Hydroxy group instead of nitro | Potentially different solubility and reactivity |

| 1-Chloro-1-(3-(difluoromethyl)-4-methylthio)phenyl)propan-2-one | Methylthio group presence | Introduces sulfur, impacting chemical behavior |

| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group substitution | Altered electronic properties affecting biological activity |

Safety and Handling

Due to its potential hazards, proper safety measures should be observed when handling this compound. According to the Material Safety Data Sheet (MSDS), it is classified as hazardous under EU regulations, necessitating appropriate protective equipment and procedures during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.